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Compound of Interest

Compound Name:
1-Diethoxyphosphoryl-4-

methylbenzene

Cat. No.: B154386 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for diethyl p-

tolylphosphonate. Due to the limited availability of directly published complete experimental

spectra for diethyl p-tolylphosphonate, this guide presents a detailed analysis of its closely

related structural analog, diethyl (4-methylbenzyl)phosphonate, and provides predicted data for

the target compound based on established spectroscopic principles and data from similar

structures. This information is intended to serve as a valuable resource for researchers in

characterizing and utilizing diethyl p-tolylphosphonate and related compounds in their work.

Spectroscopic Data
The spectroscopic data is summarized in the following tables, providing a clear and structured

presentation of ¹H NMR, ¹³C NMR, ³¹P NMR, IR, and Mass Spectrometry information. The data

presented for diethyl (4-methylbenzyl)phosphonate is based on available experimental findings,

while the data for diethyl p-tolylphosphonate is predicted based on the analysis of its structural

analog and other similar substituted diethyl phenylphosphonates.

Table 1: ¹H NMR Spectroscopic Data
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Compound Assignment
Chemical Shift

(δ, ppm)
Multiplicity

Coupling

Constant (J,

Hz)

Diethyl p-

tolylphosphonate

(Predicted)

Ar-H (ortho to P) ~7.6 - 7.8 dd
J(H,H) ≈ 8.0,

J(P,H) ≈ 13.0

Ar-H (meta to P) ~7.2 - 7.4 d J(H,H) ≈ 8.0

OCH₂CH₃ ~4.0 - 4.2 m -

Ar-CH₃ ~2.4 s -

OCH₂CH₃ ~1.3 t J(H,H) ≈ 7.0

Diethyl (4-

methylbenzyl)ph

osphonate

(Analog)

Ar-H 7.10 - 7.20 m -

P-CH₂-Ar 3.14 d J(P,H) = 21.7

OCH₂CH₃ 3.95 - 4.10 m -

Ar-CH₃ 2.32 s -

OCH₂CH₃ 1.25 t J(H,H) = 7.1

Table 2: ¹³C NMR Spectroscopic Data
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Compound Assignment
Chemical Shift (δ,

ppm)

Coupling Constant

(J, Hz)

Diethyl p-

tolylphosphonate

(Predicted)

C-P ~128 - 132 ¹J(C,P) ≈ 180-190

C-CH₃ (Aromatic) ~142 - 145 ³J(C,P) ≈ 10-15

CH (ortho to P) ~132 - 134 ²J(C,P) ≈ 10-15

CH (meta to P) ~129 - 131 ³J(C,P) ≈ 3-5

OCH₂CH₃ ~62 ²J(C,P) ≈ 5-7

Ar-CH₃ ~21 -

OCH₂CH₃ ~16 ³J(C,P) ≈ 5-7

Diethyl (4-

methylbenzyl)phospho

nate (Analog)

C-CH₂ (Aromatic) 136.4 -

CH (Aromatic) 129.8 (d, J=5.9) -

CH (Aromatic) 128.9 (d, J=2.9) -

C-P (ipso) 128.8 (d, J=9.3) -

OCH₂CH₃ 62.1 (d, J=6.8) -

P-CH₂-Ar 33.9 (d, J=138.5) -

Ar-CH₃ 21.0 -

OCH₂CH₃ 16.3 (d, J=5.9) -

Table 3: ³¹P NMR Spectroscopic Data
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Compound Solvent Chemical Shift (δ, ppm)

Diethyl p-tolylphosphonate

(Predicted)
CDCl₃ ~18 - 22

Diethyl phenylphosphonate

(Related Compound)
CDCl₃ 19.6

Table 4: Infrared (IR) Spectroscopic Data

Compound Vibrational Mode Wavenumber (cm⁻¹) Intensity

Diethyl p-

tolylphosphonate

(Predicted)

Ar-H stretch 3050 - 3020 Medium

C-H stretch (alkyl) 2980 - 2850 Strong

P=O stretch 1250 - 1230 Strong

P-O-C stretch 1050 - 1020 Strong

C-O-C stretch 1165 - 1155 Medium

Ar C=C stretch 1600, 1490 Medium

Diethyl (4-

methylbenzyl)phospho

nate (Analog)

C-H stretch (aromatic) 3028 Medium

C-H stretch (aliphatic) 2982, 2932, 2907 Strong

P=O stretch 1246 Strong

P-O-C stretch 1055, 1026 Strong

C-O stretch 1165 Medium

Aromatic C=C stretch 1516 Medium

Table 5: Mass Spectrometry (MS) Data
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Compound Ionization Mode m/z
Relative

Intensity (%)
Assignment

Diethyl p-

tolylphosphonate

(Predicted)

EI 228 - [M]⁺

200 - [M - C₂H₄]⁺

199 - [M - C₂H₅]⁺

172 - [M - 2C₂H₄]⁺

155 -
[M - OC₂H₅ -

C₂H₄]⁺

127 - [p-tolyl-PO₂H]⁺

91 -
[C₇H₇]⁺

(tropylium ion)

Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the

spectroscopic data presented above. These protocols are intended to provide a framework for

researchers to adapt to their specific instrumentation and sample requirements.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of diethyl p-tolylphosphonate (typically 5-10 mg) is dissolved

in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5

mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal

standard for ¹H and ¹³C NMR (δ = 0.00 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a

frequency of 300 MHz or higher. A standard pulse-acquire sequence is used. Typical

parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 16 or 32) are acquired to

achieve an adequate signal-to-noise ratio.
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¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument,

typically at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence is used to

simplify the spectrum and enhance the signal. A wider spectral width (e.g., 0-220 ppm) is

required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or

more) and a longer relaxation delay (e.g., 2-5 seconds) are necessary.

³¹P NMR Spectroscopy: Phosphorus-31 NMR spectra are acquired on a multinuclear probe,

typically at a frequency of 121 MHz or higher. A proton-decoupled pulse sequence is

commonly employed. The chemical shifts are referenced externally to 85% H₃PO₄ (δ = 0.0

ppm). A spectral width appropriate for phosphonates (e.g., -20 to 50 ppm) is used.

2.2 Infrared (IR) Spectroscopy

Sample Preparation: For a liquid sample like diethyl p-tolylphosphonate, a neat spectrum is

typically obtained. A single drop of the neat liquid is placed between two potassium bromide

(KBr) or sodium chloride (NaCl) plates to form a thin film.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the clean salt plates is first acquired. The sample is

then placed in the spectrometer's sample compartment, and the spectrum is recorded.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is

collected over the mid-infrared range, typically from 4000 to 400 cm⁻¹.

2.3 Mass Spectrometry (MS)

Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or

Liquid Chromatography (LC-MS). For a relatively volatile compound like diethyl p-

tolylphosphonate, GC-MS is a suitable method.

Ionization: Electron Ionization (EI) is a common method for generating ions from small

organic molecules. In EI, the sample is bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).
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Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each

ion as a function of its m/z value.

Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound such as diethyl p-tolylphosphonate.
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A general workflow for the spectroscopic analysis of a chemical compound.
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[https://www.benchchem.com/product/b154386#spectroscopic-data-of-diethyl-p-
tolylphosphonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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